N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzylamine, 3-fluorobenzaldehyde, and other reagents that facilitate the formation of the pyrimidine ring. Common reaction conditions may involve:
Condensation reactions: To form the initial intermediates.
Cyclization reactions: To construct the pyrimidine ring.
Functional group modifications: To introduce the hydroxyethyl and acetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: For controlled synthesis.
Purification processes: Such as crystallization or chromatography to isolate the desired product.
Quality control: To ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: For the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting cellular pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzyl)-2-(2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Unique due to its specific substituents and structure.
Other pyrimidine derivatives: Such as 5-fluorouracil or cytosine, which have different substituents and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.
Properties
Molecular Formula |
C22H21ClFN3O3 |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H21ClFN3O3/c1-14-19(9-10-28)22(30)27(21(26-14)16-3-2-4-18(24)11-16)13-20(29)25-12-15-5-7-17(23)8-6-15/h2-8,11,28H,9-10,12-13H2,1H3,(H,25,29) |
InChI Key |
PTPJDFVMQBJMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NCC3=CC=C(C=C3)Cl)CCO |
Origin of Product |
United States |
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